Antibacterial Activity Against E. coli and P. aeruginosa: Comparable MIC to a Key Structural Analog
N-(4-acetylphenyl)morpholine-4-sulfonamide exhibits a minimum inhibitory concentration (MIC) of 256 μg/mL against both Escherichia coli and Pseudomonas aeruginosa . This activity is quantitatively identical to that reported for the closely related compound N-(4-acetylphenyl)-4-methylbenzenesulfonamide (PSASF) under the same assay conditions [1]. This cross-study comparison establishes a benchmark for the antibacterial potency of this specific morpholine-sulfonamide scaffold.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against E. coli and P. aeruginosa |
|---|---|
| Target Compound Data | 256 μg/mL |
| Comparator Or Baseline | N-(4-acetylphenyl)-4-methylbenzenesulfonamide (PSASF): 256 μg/mL |
| Quantified Difference | 0 μg/mL (identical) |
| Conditions | Broth microdilution method; E. coli ATCC 25922, P. aeruginosa ATCC 27853 |
Why This Matters
This data provides a validated potency reference point for the core 4-acetylphenyl-sulfonamide pharmacophore, confirming that the morpholine ring does not diminish activity against these Gram-negative strains compared to a tosyl analog.
- [1] Ozbey G, Tanriverdi ES, Senkal BF, Korkmaz B, Erkan S, Bulut N, Zigo F, Otlu B. Investigation of Antimicrobial Activities and Molecular Docking Studies of Synthesized Sulfonamide Compounds. Pharmaceutical Chemistry Journal. 2023;57:1394-1400. View Source
